molecular formula C6H5ClN4O4 B3192317 (5-Chloro-2,4-dinitrophenyl)hydrazine CAS No. 62088-24-8

(5-Chloro-2,4-dinitrophenyl)hydrazine

Cat. No.: B3192317
CAS No.: 62088-24-8
M. Wt: 232.58 g/mol
InChI Key: VOQIXBVKFYHUOD-UHFFFAOYSA-N
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Description

(5-Chloro-2,4-dinitrophenyl)hydrazine is an organic compound with the molecular formula C₆H₅ClN₄O₄. It is a derivative of hydrazine and is characterized by the presence of chloro and dinitro substituents on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Chloro-2,4-dinitrophenyl)hydrazine can be synthesized through the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . The reaction typically involves the following steps:

  • Dissolving 2,4-dinitrochlorobenzene in a suitable solvent such as ethanol.
  • Adding hydrazine sulfate to the solution.
  • Heating the mixture to facilitate the reaction.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or other strong bases.

    Condensation reactions: Typically involve carbonyl compounds and may require acidic or basic catalysts.

    Reduction: Reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride can be used.

Major Products Formed

    Hydrazones: Formed from condensation reactions with carbonyl compounds.

    Aminophenyl derivatives: Resulting from the reduction of nitro groups.

Scientific Research Applications

(5-Chloro-2,4-dinitrophenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2,4-dinitrophenyl)hydrazine involves its ability to form stable hydrazones with carbonyl compounds. This reaction is crucial for its use in detecting aldehydes and ketones. Additionally, its potential antiviral activity is attributed to its ability to interfere with viral protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2,4-dinitrophenyl)hydrazine is unique due to the presence of both chloro and dinitro groups, which enhance its reactivity and specificity in various chemical reactions. Its ability to form stable hydrazones makes it particularly valuable in analytical chemistry.

Properties

IUPAC Name

(5-chloro-2,4-dinitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O4/c7-3-1-4(9-8)6(11(14)15)2-5(3)10(12)13/h1-2,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQIXBVKFYHUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418674
Record name (5-chloro-2,4-dinitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62088-24-8
Record name (5-chloro-2,4-dinitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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